6-bromo-N-(2-methylcyclohexyl)quinazolin-4-amine
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Overview
Description
6-bromo-N-(2-methylcyclohexyl)quinazolin-4-amine is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(2-methylcyclohexyl)quinazolin-4-amine typically involves the following steps:
Bromination: Anthranilic acid is reacted with N-bromosuccinimide in acetonitrile to obtain 6-bromoanthranilic acid.
Amine Substitution: The final step involves the substitution of the phenyl group with 2-methylcyclohexylamine under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-(2-methylcyclohexyl)quinazolin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinazoline ring can undergo oxidation and reduction reactions, altering its electronic properties and biological activity.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
Scientific Research Applications
6-bromo-N-(2-methylcyclohexyl)quinazolin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-bromo-N-(2-methylcyclohexyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one: Similar structure but with a phenyl group instead of the 2-methylcyclohexyl group.
6-bromoquinazoline: Lacks the N-(2-methylcyclohexyl) substitution.
Uniqueness
6-bromo-N-(2-methylcyclohexyl)quinazolin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other quinazoline derivatives . Its ability to inhibit specific molecular targets and pathways makes it a promising candidate for further research and development .
Properties
IUPAC Name |
6-bromo-N-(2-methylcyclohexyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3/c1-10-4-2-3-5-13(10)19-15-12-8-11(16)6-7-14(12)17-9-18-15/h6-10,13H,2-5H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIWOVALGLWODT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC2=NC=NC3=C2C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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